5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
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Overview
Description
5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring fused to a pyridine ring, with fluorine and methyl substituents enhancing its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by its fusion with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and reducing costs .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common in heterocyclic chemistry, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like nitro, amino, or alkyl groups .
Scientific Research Applications
5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine and methyl groups enhance its binding affinity and specificity, making it a potent inhibitor in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-6-methyl-[1,3]thiazolo[4,5-b]pyridine: Similar structure but different ring fusion pattern.
6-Methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine: Lacks the fluorine substituent.
5-Fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine: Lacks the methyl substituent.
Uniqueness
5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to the presence of both fluorine and methyl groups, which enhance its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and contributes to its potential as a versatile molecule in various applications .
Properties
IUPAC Name |
5-fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3S/c1-3-2-4-6(11-5(3)8)12-7(9)10-4/h2H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRNNDGMKGKOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1F)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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